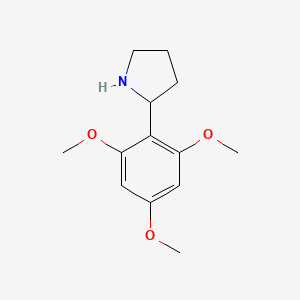

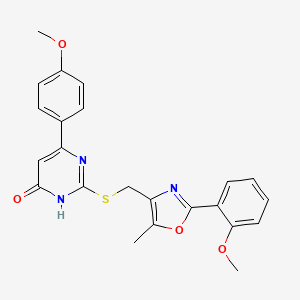

![molecular formula C13H19N3O B2380763 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide CAS No. 347328-24-9](/img/structure/B2380763.png)

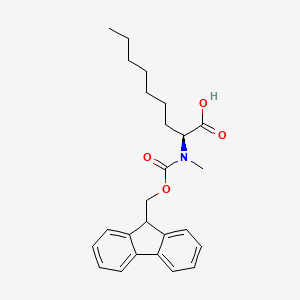

2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide” is a chemical compound . It is related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .

Synthesis Analysis

The synthesis of related compounds involves the combination of different pharmacophores in a pyrrole ring system . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Applications De Recherche Scientifique

Insecticide Development

The compound could potentially be used in the development of novel insecticides . It’s known that insect ryanodine receptor is a promising target for the development of new insecticides . A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized for this purpose .

Antibacterial Activity

The compound might have potential antibacterial activity . In a study, a new series of 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The compound could potentially inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism respectively, which are essential for bacterial growth .

Cell Growth Suppression

The compound has been found to suppress cell growth . This could potentially be used in cancer research, where suppression of cell growth is often a desired outcome .

Enhancement of Glucose Uptake Rate

The compound has been found to increase the cell-specific glucose uptake rate . This could potentially be used in diabetes research, where enhancing glucose uptake is often a therapeutic goal .

Increase in Intracellular Adenosine Triphosphate

The compound has been found to increase the amount of intracellular adenosine triphosphate during monoclonal antibody production . This could potentially enhance the efficiency of monoclonal antibody production, which is used in various therapeutic applications .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and survival.

Mode of Action

It’s suggested that similar compounds interact with their targets (dhfr and enoyl acp reductase enzymes) throughbinding interactions . This interaction could potentially inhibit the activity of these enzymes, leading to disruption of the associated biochemical pathways.

Biochemical Pathways

The compound may affect the folic acid pathway and fatty acid synthesis due to its potential inhibitory action on DHFR and enoyl ACP reductase enzymes . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, as these pathways are vital for the synthesis of nucleotides and fatty acids, which are essential components of cells.

Result of Action

The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have potential applications in regulating cell growth and energy production.

Propriétés

IUPAC Name |

2-cyano-N-[4-(2,5-dimethylpyrrol-1-yl)butyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-5-6-12(2)16(11)10-4-3-9-15-13(17)7-8-14/h5-6H,3-4,7,9-10H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJJJEARGDPUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCCNC(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

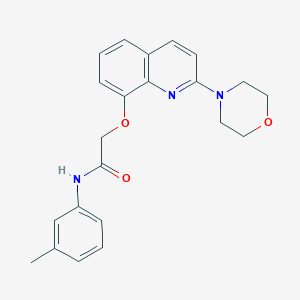

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

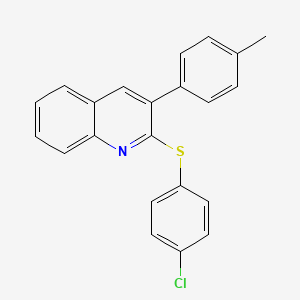

![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)

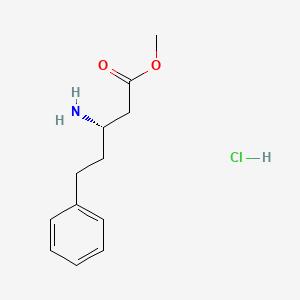

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)